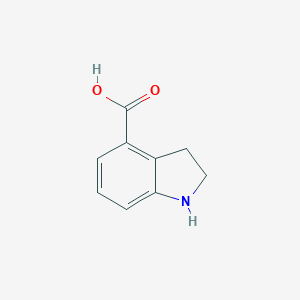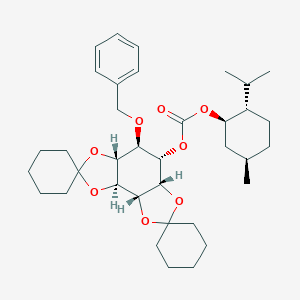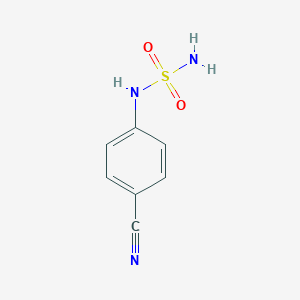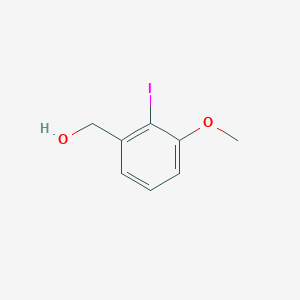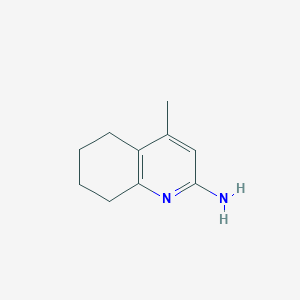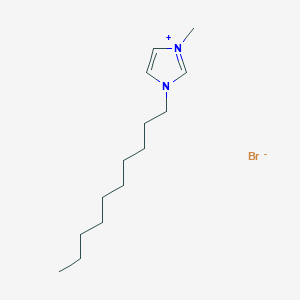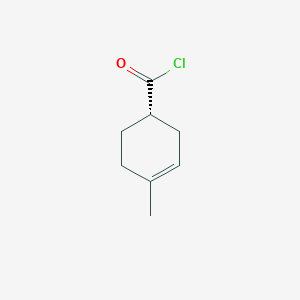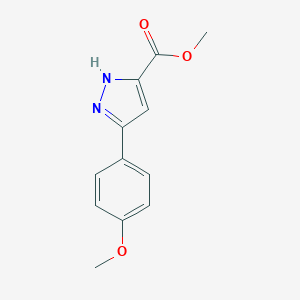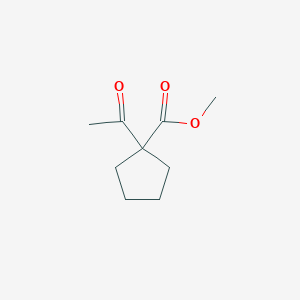
Methyl 1-acetylcyclopentane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-acetylcyclopentane-1-carboxylate, also known as MACC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has a unique chemical structure that makes it a valuable tool for researchers in the fields of chemistry, biochemistry, and pharmacology. In
Wirkmechanismus
The mechanism of action of Methyl 1-acetylcyclopentane-1-carboxylate is not fully understood, but it is believed to act as a substrate for enzymes involved in various metabolic pathways. It has been shown to inhibit the activity of certain enzymes, leading to changes in cellular metabolism. Methyl 1-acetylcyclopentane-1-carboxylate has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
Methyl 1-acetylcyclopentane-1-carboxylate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to have anti-inflammatory and antioxidant effects, which may be beneficial for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Methyl 1-acetylcyclopentane-1-carboxylate is its unique chemical structure, which makes it a valuable tool for researchers in various fields. It is relatively easy to synthesize in the laboratory, and large quantities can be produced for research purposes. However, there are also some limitations to its use. Methyl 1-acetylcyclopentane-1-carboxylate is a relatively unstable compound and can decompose under certain conditions, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are many potential future directions for research on Methyl 1-acetylcyclopentane-1-carboxylate. One area of interest is its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Another area of interest is its potential as a building block for the synthesis of novel pharmaceuticals. Further research is needed to fully understand the mechanism of action of Methyl 1-acetylcyclopentane-1-carboxylate and its potential applications in various fields.
Conclusion:
In conclusion, Methyl 1-acetylcyclopentane-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of Methyl 1-acetylcyclopentane-1-carboxylate in various scientific fields.
Synthesemethoden
The synthesis of Methyl 1-acetylcyclopentane-1-carboxylate involves the reaction of cyclopentanone with acetic anhydride in the presence of a catalyst such as pyridine. The resulting product is then treated with methanol and hydrochloric acid to yield the final product, methyl 1-acetylcyclopentane-1-carboxylate. This method has been widely used in the laboratory to produce Methyl 1-acetylcyclopentane-1-carboxylate in large quantities for research purposes.
Wissenschaftliche Forschungsanwendungen
Methyl 1-acetylcyclopentane-1-carboxylate has been extensively studied for its potential applications in various scientific fields. In chemistry, it has been used as a starting material for the synthesis of other compounds. In biochemistry, it has been studied for its potential as a building block for the synthesis of pharmaceuticals. In pharmacology, it has been investigated for its potential use as a drug candidate for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
171924-94-0 |
|---|---|
Produktname |
Methyl 1-acetylcyclopentane-1-carboxylate |
Molekularformel |
C9H14O3 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
methyl 1-acetylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C9H14O3/c1-7(10)9(8(11)12-2)5-3-4-6-9/h3-6H2,1-2H3 |
InChI-Schlüssel |
LNBQBXOKRKWVLJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CCCC1)C(=O)OC |
Kanonische SMILES |
CC(=O)C1(CCCC1)C(=O)OC |
Synonyme |
Cyclopentanecarboxylic acid, 1-acetyl-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



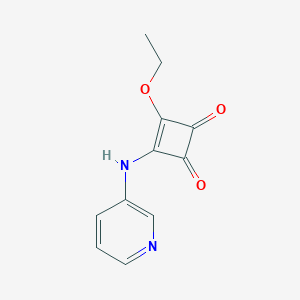
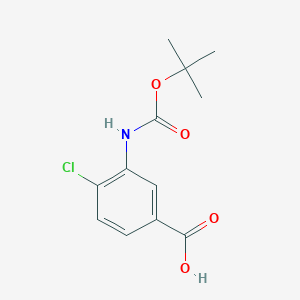
![N-([1,1'-Biphenyl]-2-yl)-4-(2-methyl-4,5-dihydroimidazo[4,5-d][1]benzazepine-6(3H)-carbonyl)benzamide](/img/structure/B61535.png)
